molecular formula C9H14O3S B119384 Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate CAS No. 158875-36-6

Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate

Cat. No.: B119384
CAS No.: 158875-36-6
M. Wt: 202.27 g/mol
InChI Key: JKZHINMXHMGIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by its unique structure, which includes an ethoxy group and a carboxylate ester group attached to a dihydrothiophene ring. Thiophenes are known for their diverse chemical reactivity and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate typically involves the reaction of ethyl chloroacetate with sodium ethoxide, followed by cyclization with sulfur. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity. These modifications can influence its interaction with biological molecules, such as enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. The presence of the ethoxy group and carboxylate ester group allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

158875-36-6

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate

InChI

InChI=1S/C9H14O3S/c1-3-11-8(10)7-5-6-13-9(7)12-4-2/h3-6H2,1-2H3

InChI Key

JKZHINMXHMGIAG-UHFFFAOYSA-N

SMILES

CCOC1=C(CCS1)C(=O)OCC

Canonical SMILES

CCOC1=C(CCS1)C(=O)OCC

Synonyms

3-Thiophenecarboxylicacid,2-ethoxy-4,5-dihydro-,ethylester(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.